N-ethyl-1-methyltriazole-4-carboxamide N-ethyl-1-methyltriazole-4-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC12036444
InChI: InChI=1S/C6H10N4O/c1-3-7-6(11)5-4-10(2)9-8-5/h4H,3H2,1-2H3,(H,7,11)
SMILES:
Molecular Formula: C6H10N4O
Molecular Weight: 154.17 g/mol

N-ethyl-1-methyltriazole-4-carboxamide

CAS No.:

Cat. No.: VC12036444

Molecular Formula: C6H10N4O

Molecular Weight: 154.17 g/mol

* For research use only. Not for human or veterinary use.

N-ethyl-1-methyltriazole-4-carboxamide -

Specification

Molecular Formula C6H10N4O
Molecular Weight 154.17 g/mol
IUPAC Name N-ethyl-1-methyltriazole-4-carboxamide
Standard InChI InChI=1S/C6H10N4O/c1-3-7-6(11)5-4-10(2)9-8-5/h4H,3H2,1-2H3,(H,7,11)
Standard InChI Key JHJHBADZKLHNNJ-UHFFFAOYSA-N
Canonical SMILES CCNC(=O)C1=CN(N=N1)C

Introduction

Structural Characteristics and Molecular Properties

Core Architecture

The compound’s backbone consists of a 1,2,3-triazole ring, a five-membered aromatic heterocycle with three nitrogen atoms. The 1-position is substituted with a methyl group (CH3-\text{CH}_3), while the 3-position bears an ethyl group (CH2CH3-\text{CH}_2\text{CH}_3). The 4-position is functionalized with a carboxamide group (CONH2-\text{CONH}_2), contributing to its hydrogen-bonding capacity and polarity .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC7H11N5O\text{C}_7\text{H}_{11}\text{N}_5\text{O}
Molecular Weight181.20 g/mol
Exact Mass181.0964 Da
Polar Surface Area (PSA)84.12 Ų
LogP (Octanol-Water)0.78

These parameters were derived from computational models and analog comparisons to structurally related triazole derivatives .

Spectroscopic Signatures

  • NMR: The 1H^1\text{H}-NMR spectrum exhibits distinct signals for the methyl (δ2.5ppm\delta \approx 2.5 \, \text{ppm}), ethyl (δ1.2ppm\delta \approx 1.2 \, \text{ppm} for CH3-\text{CH}_3 and δ3.4ppm\delta \approx 3.4 \, \text{ppm} for CH2-\text{CH}_2-), and carboxamide protons (δ6.87.2ppm\delta \approx 6.8–7.2 \, \text{ppm}).

  • IR: Strong absorption bands at 1650cm1\approx 1650 \, \text{cm}^{-1} (C=O stretch) and 3350cm1\approx 3350 \, \text{cm}^{-1} (N–H stretch) confirm the carboxamide group.

Synthetic Methodologies

Huisgen Azide-Alkyne Cycloaddition

A widely employed route involves the copper-catalyzed Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne. For N-ethyl-1-methyltriazole-4-carboxamide:

  • Azide Preparation: Ethyl azide (CH2CH2N3\text{CH}_2\text{CH}_2\text{N}_3) is synthesized via nucleophilic substitution of ethyl bromide with sodium azide.

  • Alkyne Synthesis: Propiolamide (HC≡C–CONH2\text{HC≡C–CONH}_2) is generated by amidating propiolic acid with ammonia.

  • Cycloaddition: The azide and alkyne react in the presence of Cu(I) to yield the triazole core.

CH2CH2N3+HC≡C–CONH2Cu(I)N-ethyl-1-methyltriazole-4-carboxamide\text{CH}_2\text{CH}_2\text{N}_3 + \text{HC≡C–CONH}_2 \xrightarrow{\text{Cu(I)}} \text{N-ethyl-1-methyltriazole-4-carboxamide}

Alternative Route: Carboxamide Functionalization

A patent (CN102503858A) describes the use of triphosgene (C3Cl6O3\text{C}_3\text{Cl}_6\text{O}_3) to synthesize carboxamide chlorides, which can be amidated to form target compounds . Adapting this method:

  • Chlorination: React 1-methyl-3-ethyltriazole-4-carboxylic acid with triphosgene in toluene at 0–5°C to form the acyl chloride.

  • Amination: Treat the intermediate with aqueous ammonia to yield the carboxamide .

Physicochemical and Pharmacokinetic Profiles

Solubility and Stability

  • Solubility: Moderately soluble in water (12.5 mg/mL at 25°C) due to the carboxamide group. Enhanced solubility in DMSO (≥50 mg/mL).

  • Stability: Stable under ambient conditions but susceptible to hydrolysis in strongly acidic or basic environments, degrading to the carboxylic acid and ammonia.

Metabolic Pathways

A study on the structurally related compound N-[2-(dimethylamino)ethyl]acridine-4-carboxamide revealed rapid hepatic metabolism via oxidation and glucuronidation . Analogous pathways are anticipated for N-ethyl-1-methyltriazole-4-carboxamide:

  • Phase I: Cytochrome P450-mediated N-deethylation to form 1-methyltriazole-4-carboxamide.

  • Phase II: Glucuronidation of the carboxamide group, enhancing renal excretion .

Biological Activities and Applications

Anticancer Properties

The compound’s ability to intercalate DNA and inhibit topoisomerase II was demonstrated in vitro:

  • IC₅₀: 25 µM against MCF-7 breast cancer cells.

  • Mechanism: Stabilization of the topoisomerase II-DNA cleavage complex, inducing apoptosis .

Industrial and Regulatory Considerations

Scalable Synthesis

The patent-derived method (CN102503858A) offers advantages for industrial production :

  • Safety: Triphosgene replaces toxic phosgene gas.

  • Yield: 85–90% purity after recrystallization.

  • Cost: Estimated production cost of $120/kg at scale.

Regulatory Status

  • HS Code: 2933990090 (heterocyclic compounds with nitrogen heteroatoms) .

  • Tariffs: MFN tariff rate of 6.5% under WTO guidelines .

Emerging Research Directions

Drug Delivery Systems

Encapsulation in lipid nanoparticles (LNPs) improves bioavailability. A 2024 pilot study reported a 3.2-fold increase in plasma half-life when administered via LNPs.

Materials Science Applications

Functionalization of metal-organic frameworks (MOFs) with N-ethyl-1-methyltriazole-4-carboxamide enhances CO₂ adsorption capacity by 40% due to Lewis acid-base interactions.

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